L-Arginine 4-nitroanilide dihydrobromide
Description
Overview of Chromogenic Substrates in Biochemical Enzymology
Chromogenic substrates are synthetic compounds essential for the detection and quantification of enzyme activity. sigmaaldrich.cn These molecules are composed of a substrate-specific moiety, which is recognized and targeted by a particular enzyme, and a chromophore, a chemical group that is colorless while conjugated to the substrate portion. sigmaaldrich.cnresearchgate.net When an enzyme with the appropriate specificity encounters the chromogenic substrate, it catalyzes the cleavage of a specific peptide bond. diapharma.com This enzymatic action liberates the chromophore, resulting in a distinct color change. researchgate.netdiapharma.com
The intensity of the color produced is directly proportional to the enzymatic activity, which can be precisely measured over time using a spectrophotometer. sigmaaldrich.cnresearchgate.net This principle allows for the quantitative analysis of enzyme kinetics. These substrates are invaluable tools in a multitude of laboratory techniques, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry. sigmaaldrich.cn They are also widely used in microbiology for identifying microorganisms based on their enzymatic profiles and in clinical diagnostics to measure the activity of enzymes in plasma and other biological fluids. sigmaaldrich.cndiapharma.com The simplicity and immediate visual feedback of chromogenic assays have made them a cornerstone of biochemical and molecular research. nih.gov
Historical Development and Significance of Arginine-Based p-Nitroanilide Substrates
The use of p-nitroanilides as chromogenic substrates for proteolytic enzymes was first reported in the early 1960s, with p-nitroaniline (pNA) identified as a useful chromophore. researchgate.netsigmaaldrich.com This molecule, when released from a peptide, produces a yellow color that can be measured at or around 405-410 nm. researchgate.netsigmaaldrich.com The technology surrounding chromogenic substrates was significantly advanced in the early 1970s, leading to the development of a wide array of synthetic peptide substrates. diapharma.com This innovation became critically important for fundamental research, particularly in understanding the complex enzymatic cascades of blood coagulation and fibrinolysis. diapharma.com
Arginine-based p-nitroanilide substrates were specifically designed to mimic the natural cleavage sites for a class of proteases known as serine proteases, which often show a preference for cleaving peptide bonds C-terminal to arginine or lysine (B10760008) residues. nih.govnih.gov Compounds like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) became standard tools for assaying the activity of trypsin and trypsin-like enzymes. nih.govdcu.ieresearchgate.net The development of tripeptide substrates, such as N-Bz-Phe-Val-Arg-pNA, further enhanced sensitivity and specificity for enzymes like thrombin and factor Xa. nih.gov These synthetic peptides provided researchers with sensitive and relatively specific tools for kinetic studies and clinical assays, allowing for the measurement of specific enzymes and their inhibitors in complex mixtures like blood plasma. nih.gov
Specific Research Utility of L-Arginine 4-nitroanilide Dihydrobromide
This compound serves as a specific chromogenic substrate primarily for the study of proteases that recognize and cleave at arginine residues. Its structure, consisting of the amino acid L-arginine linked to a p-nitroaniline group, makes it a target for various proteolytic enzymes. The primary application of this compound is in biochemical assays to determine the activity and kinetics of such enzymes. sigmaaldrich.com
While the L-arginine component might suggest a role in studying enzymes of the nitric oxide or urea cycles, such as nitric oxide synthase (NOS) or arginase, this is a common misconception. Arginase, for example, catalyzes the hydrolysis of L-arginine into L-ornithine and urea, a reaction that does not involve the cleavage of the amide bond present in L-Arginine 4-nitroanilide. sigmaaldrich.cnebi.ac.uk Standard assays for arginase activity typically measure the production of urea from the natural substrate, L-arginine. nih.govabcam.com
The true utility of this compound is realized in the field of proteomics and enzymology for characterizing proteases. It is particularly useful for assaying trypsin and other serine proteases that exhibit trypsin-like specificity. nih.govdcu.ie The enzymatic hydrolysis of the bond between the arginine residue and the p-nitroaniline moiety releases the yellow chromophore, providing a simple and continuous method for monitoring enzyme activity. dcu.ie This allows researchers to investigate enzyme kinetics, screen for inhibitors, and determine the effects of various conditions on protease function. researchgate.net
Data Tables
Table 1: Physicochemical Properties of L-Arginine 4-nitroanilide Salts
This table presents the key physicochemical properties for the dihydrobromide salt of L-Arginine 4-nitroanilide, with data for the closely related dihydrochloride (B599025) salt included for comparison.
| Property | This compound | L-Arginine 4-nitroanilide Dihydrochloride |
| Synonyms | L-Arg-pNA·2HBr | L-Arg-pNA·2HCl |
| CAS Number | 61876-73-1, 6154-84-3 acs.org | 40127-11-5 sigmaaldrich.comnih.gov |
| Molecular Formula | C₁₂H₁₈N₆O₃·2HBr acs.org | C₁₂H₁₈N₆O₃·2HCl sigmaaldrich.com |
| Molecular Weight | 456.2 g/mol acs.org | 367.23 g/mol sigmaaldrich.com |
| Appearance | Off-white powder acs.org | Yellowish powder nih.gov |
| Melting Point | 230 - 250 °C (decomposes) acs.org | Not specified |
| Purity | 98 - 101% (Titration) acs.org | ≥99.0% (TLC) sigmaaldrich.com |
| Optical Rotation | [a]D²⁰ = +58.5 to +64.0º (c=0.6 in H₂O) acs.org | [a]D = +52±1º (c=1 in MeOH) nih.gov |
Data sourced from respective chemical suppliers and databases.
Table 2: Examples of Research Applications and Findings with Arginine-p-Nitroanilide Substrates
This table details research findings from studies using arginine-p-nitroanilide substrates to characterize enzyme kinetics. Note that these studies often use derivatives of L-arginine-pNA, specified in the table.
| Enzyme | Substrate Used | Key Findings |
| Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) | The study determined the optimal conditions for trypsin activity to be pH 8.0 and 40 °C. Kinetic analysis yielded Km and Vmax values for the hydrolysis reaction. researchgate.net |
| Trypsin | Various Acyl-Arginyl-p-Nitroanilides | A study synthesizing multiple derivatives found that Octanoyl-Arg-pNA was hydrolyzed four times faster by trypsin than the commonly used Benzoyl-Arg-pNA. The study highlighted how modifications at positions adjacent to the arginine residue influence kinetic parameters. nih.gov |
| Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide | A low-temperature study in a cryosolvent observed a "burst" phase in the reaction, which was interpreted as a temperature/solvent-induced isomerization of the enzyme rather than the formation of a tetrahedral intermediate. nih.gov |
| Human Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | This substrate was found to be relatively specific for plasmin and resistant to cleavage by the clotting enzymes thrombin and factor Xa, demonstrating the development of highly selective chromogenic substrates. nih.gov |
| Plasma Kallikrein | N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) | This substrate was evaluated and found to be relatively specific for plasma kallikrein, enabling the development of specific clinical assays for the enzyme and its inhibitors. nih.gov |
Properties
Molecular Weight |
456.2 |
|---|---|
Origin of Product |
United States |
Synthesis and Physicochemical Properties Relevant to Research Applications
Synthetic Methodologies for L-Arginine 4-nitroanilide Dihydrobromide
The synthesis of L-Arginine 4-nitroanilide presents notable challenges, primarily due to the low nucleophilicity of the amino group in p-nitroaniline, which is a consequence of the electron-withdrawing nature of the nitro group. nih.govnih.gov Despite these difficulties, several synthetic strategies have been developed, including both solid-phase and solution-phase methods.
Solid-Phase Synthesis:
A prevalent method for preparing peptide p-nitroanilides is through solid-phase synthesis. nih.govnih.gov This technique often involves the use of a resin support, which facilitates the purification process. One approach circumvents the issue of p-nitroaniline's low reactivity by employing a substitute molecule, 5-amino-2-nitrobenzoic acid (Anb5,2). nih.govnih.gov The synthesis proceeds as follows:
Anb5,2 is first attached to a resin, such as a Wang or Rink Amide resin. nih.gov
The Nα-protected L-arginine is then coupled to the resin-bound Anb5,2. nih.gov
Subsequent amino acids can be added to create a peptide chain if desired. nih.gov
Finally, the completed product is cleaved from the resin.
This method has proven effective for creating various peptide-p-nitroanilide analogs for protease research. nih.govnih.gov
Solution-Phase Synthesis:
Solution-phase synthesis offers an alternative route. One effective method involves the activation of Nα-protected L-arginine with phosphorus oxychloride in pyridine (B92270). maastrichtuniversity.nl This activated arginine derivative then readily reacts with p-nitroaniline to form the desired amide bond in high yield. maastrichtuniversity.nl Another approach utilizes a condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCCI), in a solvent like pyridine to facilitate the reaction between the protected L-arginine and p-nitroaniline. google.com
Following the successful coupling of L-arginine and p-nitroaniline and the subsequent removal of any protecting groups, the final product is typically converted to a salt form, such as dihydrobromide or dihydrochloride (B599025), to improve its solubility and handling characteristics for use in aqueous buffers for enzymatic assays. sigmaaldrich.comcreative-enzymes.com
Stereoisomeric Considerations and Their Implications for Enzymatic Specificity
The stereochemistry of L-Arginine 4-nitroanilide is a critical determinant of its interaction with enzymes. Proteases, being chiral molecules themselves, exhibit a high degree of stereospecificity towards their substrates.
The "L" configuration of the arginine residue is generally preferred by many proteases that recognize and cleave at arginine sites. nih.gov For instance, enzymes like trypsin, C1 esterase, and acrosin show a strong preference for L-arginine at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). nih.govnih.gov These enzymes will not effectively bind or cleave substrates containing D-arginine at this position.
The stereochemistry of amino acids at other positions in peptidyl-p-nitroanilide substrates (P2, P3, etc.) also significantly influences the kinetics of enzymatic hydrolysis. Research has shown that the interaction between the substrate and the enzyme's active site (S2, S3 subsites) is sensitive to the stereoisomeric form of these residues. For example, in the case of certain trypsin substrates, a D-phenylalanine at the P3 position resulted in a more favorable interaction with the S3 subsite compared to its L-phenylalanine counterpart. nih.gov
This high degree of stereospecificity is a fundamental principle in enzyme kinetics and is exploited in the design of specific substrates and inhibitors for research and diagnostic purposes. The use of the racemic mixture, D,L-BAPNA (Nα-benzoyl-D,L-arginine p-nitroanilide), can be useful for screening for broader protease activity that may not be strictly limited to the L-isomer. researchgate.net
Derivatives and Analogs of L-Arginine 4-nitroanilide for Specialized Research
A wide array of derivatives and analogs of L-Arginine 4-nitroanilide have been synthesized to serve as specific tools for studying various enzymes, particularly proteases and nitric oxide synthases. These modifications are designed to alter substrate specificity, improve kinetic properties, or inhibit enzyme activity.
Derivatives for Protease Assays:
Modifications to the Nα-amino group of L-arginine p-nitroanilide have yielded a range of valuable chromogenic substrates. These derivatives are often used to assay for specific proteases by optimizing the substrate for the enzyme's particular binding preferences.
| Derivative Name | Modification | Primary Enzyme Target(s) | Research Application |
| Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) | Benzoyl group on the α-amino group | Trypsin, Papain | Standard chromogenic substrate for measuring trypsin-like activity. nih.govnih.gov |
| Nα-Acetyl-L-arginine 4-nitroanilide | Acetyl group on the α-amino group | Arginase | Used in assays to study arginase activity. |
| Tosylglycyl-prolyl-arginine-p-nitroanilide | Peptide chain (Tos-Gly-Pro) attached | Acrosin | Highly sensitive substrate for acrosin assays. nih.gov |
| Octanoyl-arginyl-p-nitroanilide | Octanoyl group on the α-amino group | Trypsin | A substrate hydrolyzed more rapidly by trypsin than L-BAPNA. nih.gov |
Analogs for Nitric Oxide Synthase Research:
Analogs of L-arginine, where the guanidino group or other parts of the molecule are modified, are primarily used as inhibitors to study the family of enzymes known as nitric oxide synthases (NOS). These enzymes are crucial for the production of nitric oxide, a key signaling molecule.
| Analog Name | Modification | Effect on Enzyme | Research Application |
| Nω-nitro-L-arginine (L-NNA) | Nitro group on the guanidino nitrogen | Potent inhibitor of NOS | Studying the physiological roles of nitric oxide by blocking its synthesis. nih.gov |
| Nω-nitro-L-arginine methyl ester (L-NAME) | Methyl ester of L-NNA | Prodrug, hydrolyzed to the active inhibitor L-NNA | Used in vivo and in vitro to inhibit nitric oxide production. |
| NG-monomethyl-L-arginine (L-NMMA) | Methyl group on a guanidino nitrogen | Inhibitor of NOS | Investigating the nitric oxide pathway in various cell types. nih.gov |
These derivatives and analogs are indispensable tools in biochemistry and pharmacology, enabling detailed investigation of enzyme mechanisms and physiological pathways.
Mechanistic Principles of L Arginine 4 Nitroanilide Dihydrobromide Hydrolysis
Enzymatic Cleavage Mechanism and p-Nitroaniline Release
The hydrolysis of L-Arginine 4-nitroanilide is catalyzed by enzymes with specificity for cleaving peptide bonds at the carboxyl side of arginine residues. Trypsin is a classic example of such a protease. The fundamental mechanism involves the enzymatic cleavage of the amide bond linking the L-arginine moiety to the 4-nitroaniline (B120555) group.
This proteolytic action releases two products: L-arginine and the chromophore p-nitroaniline. sigmaaldrich.com The substrate itself is typically colorless or pale yellow, while the released p-nitroaniline is a yellow compound. taylorandfrancis.comwikipedia.org This distinct color change upon hydrolysis forms the basis of the assay. The reaction can be summarized as follows:
Enzyme + L-Arginine 4-nitroanilide → Enzyme-Substrate Complex → Enzyme + L-Arginine + p-Nitroaniline
The active site of the enzyme, such as trypsin, facilitates a nucleophilic attack on the carbonyl carbon of the amide bond. This leads to the formation of a transient tetrahedral intermediate, which then resolves, breaking the bond and releasing the p-nitroaniline molecule. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under specific conditions.
Spectrophotometric Detection Methods for Hydrolysis Products
The product of the enzymatic hydrolysis, p-nitroaniline, is a chromogenic molecule that strongly absorbs light in the visible spectrum, which allows for its quantification using spectrophotometry. sigmaaldrich.com The amount of p-nitroaniline liberated is determined by measuring the increase in absorbance at a specific wavelength over time.
The maximum absorbance of p-nitroaniline is typically measured at 405 nm or 410 nm. taylorandfrancis.comsigmaaldrich.comacs.org The choice of wavelength is crucial to maximize the signal from the product while minimizing interference from the unhydrolyzed substrate. sigmaaldrich.com The rate of the reaction is calculated by monitoring the linear increase in absorbance at this wavelength. This kinetic measurement is a direct reflection of the enzyme's catalytic efficiency.
The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε (epsilon) is the molar extinction coefficient of p-nitroaniline, b is the path length of the cuvette, and c is the concentration of the product. The molar extinction coefficient for p-nitroaniline at 410 nm is approximately 8,800 M⁻¹cm⁻¹. sigmaaldrich.com
Table 1: Spectrophotometric Properties for Detection of p-Nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| Product Detected | p-Nitroaniline | sigmaaldrich.comacs.org |
| Detection Wavelength | 405 nm - 410 nm | taylorandfrancis.comacs.orgsigmaaldrich.com |
| Molar Extinction Coefficient (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ | sigmaaldrich.com |
Factors Influencing Reaction Kinetics: pH, Temperature, and Ionic Strength
The rate of enzymatic hydrolysis of L-Arginine 4-nitroanilide is highly sensitive to several environmental factors, including pH, temperature, and the ionic strength of the solution. Optimizing these parameters is essential for achieving maximal and reproducible enzyme activity.
pH: Enzyme activity is profoundly dependent on the pH of the reaction medium. Proteases that cleave arginine residues, such as trypsin, typically exhibit optimal activity in mildly alkaline conditions, generally between pH 7.5 and 8.5. acs.org Deviations from this optimal pH range can lead to a significant decrease in reaction velocity. This is due to changes in the ionization state of amino acid residues in the enzyme's active site and on the substrate itself, which can disrupt the binding and catalytic mechanisms. For instance, studies on the chemical hydrolysis of L-arginine also show a clear dependence on pH, with higher pH levels in alkaline conditions promoting a greater yield of hydrolysis products. ulisboa.ptulisboa.pt
Temperature: Temperature directly influences the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. Most enzymes, including those that hydrolyze this substrate, have an optimal temperature for activity. For trypsin, this is often near physiological temperature (37°C). acs.org However, temperatures exceeding this optimum can cause thermal denaturation of the enzyme, where its three-dimensional structure is disrupted, leading to a rapid loss of catalytic activity. acs.org Chemical hydrolysis studies also confirm that higher temperatures positively influence the rate of arginine hydrolysis. ulisboa.pt
Table 2: Effect of Temperature on L-arginine Consumption in Chemical Hydrolysis
| Temperature | Initial pH | Arginine Remaining after 20 hrs (%) |
|---|---|---|
| 110°C | 12 | ~40% |
| 125°C | 12 | ~15% |
| 150°C | 12 | ~6% |
Data derived from studies on the chemical hydrothermolysis of L-arginine, illustrating the principle of temperature influence. ulisboa.pt
Ionic Strength: The ionic strength of the buffer solution, determined by the concentration of salts (e.g., NaCl), can also affect the reaction kinetics. Ionic strength influences electrostatic interactions and the ionization of both the enzyme and the substrate. researchgate.net Changes in salt concentration can alter the enzyme's conformation and its affinity for the substrate. For some enzymatic reactions, increasing ionic strength can reduce charge repulsion and influence enzyme-substrate interactions. researchgate.net However, the effect can be complex; one study on the hydrolysis of whey protein isolate found that the presence of 0.5 M NaCl decreased the rate of hydrolysis at low substrate concentrations. researchgate.net The specific effect of ionic strength depends on the particular enzyme and substrate system being studied.
L Arginine 4 Nitroanilide Dihydrobromide in Enzyme Activity and Kinetic Assays
Quantification of Enzyme Activity using L-Arginine 4-nitroanilide Dihydrobromide
The quantification of enzyme activity using this compound is a widely adopted method due to its simplicity and sensitivity. This chromogenic substrate is particularly effective for assaying endopeptidases that cleave at the carboxyl side of arginine residues, such as trypsin and trypsin-like enzymes.
The principle of the assay is based on the enzymatic hydrolysis of the substrate. The enzyme catalyzes the cleavage of the amide bond linking the L-arginine to the 4-nitroanilide group. This releases the 4-nitroaniline (B120555) molecule, which has a distinct yellow color and a maximum absorbance at a specific wavelength, typically around 405-410 nm.
The general procedure involves incubating the enzyme with a known concentration of this compound in a suitable buffer system at a controlled temperature and pH. The increase in absorbance over time is monitored using a spectrophotometer. The rate of the reaction, and thus the enzyme activity, is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-nitroaniline.
One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute under the specified assay conditions.
Determination of Steady-State Kinetic Parameters (K_m, V_max, k_cat)
This compound is an invaluable tool for determining the steady-state kinetic parameters of enzymes, providing insights into their catalytic efficiency and substrate affinity. The key parameters determined are the Michaelis constant (K_m), the maximum velocity (V_max), and the catalytic constant (k_cat).
To determine these parameters, a series of experiments are conducted where the initial reaction velocity is measured at various concentrations of this compound, while keeping the enzyme concentration constant. The data obtained are then plotted in a graph of initial velocity versus substrate concentration, which typically yields a hyperbolic curve.
From this plot, or more commonly from linear transformations such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, the values of K_m and V_max can be calculated.
K_m (Michaelis constant): This represents the concentration of this compound at which the reaction rate is half of V_max. It is an indicator of the enzyme's affinity for the substrate; a lower K_m value generally signifies a higher affinity.
V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
k_cat (catalytic constant or turnover number): This is calculated by dividing V_max by the total enzyme concentration ([E]_t). It represents the number of substrate molecules converted to product per enzyme molecule per unit of time, providing a measure of the enzyme's catalytic efficiency.
Applications in Enzyme Purification and Characterization Studies
The use of this compound extends beyond basic kinetic analysis to play a crucial role in the purification and characterization of enzymes.
During a multi-step enzyme purification process, which may involve techniques like ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography, it is essential to track the presence and activity of the target enzyme in different fractions. The simple and rapid assay using this compound allows researchers to quickly screen numerous fractions and identify those containing the highest enzymatic activity. This enables the pooling of active fractions and the assessment of the purification fold at each step.
Once an enzyme is purified, this compound is instrumental in its characterization. This includes:
Determining the optimal pH and temperature: By performing the enzyme assay across a range of pH values and temperatures, the optimal conditions for enzyme activity can be identified.
Investigating the effect of inhibitors: The substrate can be used to study the inhibitory effects of various compounds on the enzyme. By measuring the enzyme activity in the presence and absence of potential inhibitors, the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (e.g., IC50 or K_i) can be determined.
Substrate specificity studies: While this compound is specific for enzymes that cleave at arginine residues, comparing its hydrolysis rate with that of other synthetic substrates can provide a more detailed profile of the enzyme's substrate specificity.
In essence, the reliability and ease of use of this compound make it an indispensable reagent for researchers working on the purification and functional analysis of arginine-specific proteases.
Substrate Specificity and Interaction with Diverse Enzyme Classes
Interaction with Serine Proteases: Trypsin, Chymotrypsin (B1334515), and Elastase
Serine proteases, characterized by a serine residue in their active site, are a major class of enzymes that interact with arginine-p-nitroanilide substrates. Trypsin, in particular, shows a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine (B10760008).
Trypsin:
| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
| Arapaima gigas (pirarucu) Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide | 0.87 | 13.04 | 14.99 |
| Pricanthus macracanthus (bigeye snapper) Trypsin | Nα-Benzoyl-DL-arginine 4-nitroanilide | 0.312 | 1.06 | 3.40 |
| Lutjanus vitta Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide | 0.517 | 5 | 9.67 |
| Bovine α-trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide | 3.14 | 1.51 | 0.48 |
This table presents kinetic data for trypsin from various sources with Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) as the substrate. The data illustrates the variability in enzyme kinetics depending on the biological source and assay conditions.
Chymotrypsin:
Chymotrypsin, another prominent serine protease, typically displays a preference for large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan at the P1 position. sigmaaldrich.com Consequently, L-Arginine 4-nitroanilide is generally not a preferred substrate for chymotrypsin. However, some studies have utilized Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride in assays to assess chymotrypsin activity, although its hydrolysis is significantly less efficient compared to trypsin. nih.gov The use of arginine-based substrates for chymotrypsin is often for comparative purposes or in studies where broad protease activity is being screened.
Elastase:
Elastase is a serine protease that preferentially cleaves substrates C-terminal to small, neutral amino acids like alanine (B10760859) and valine. Therefore, L-Arginine 4-nitroanilide is not an optimal substrate for elastase. Standard assays for elastase typically employ substrates like N-Succinyl-Ala-Ala-Ala-p-nitroanilide. researchgate.net While some commercial suppliers mention Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride as a substrate for elastase, this is likely in the context of broader substrate profiling rather than for specific and sensitive elastase activity measurement. mdpi.com
Engagement with Cysteine Proteases: Papain and Related Enzymes
Cysteine proteases, which utilize a cysteine thiol group for catalysis, represent another major class of enzymes capable of hydrolyzing L-Arginine 4-nitroanilide and its derivatives. wikipedia.org
Papain:
Papain, a well-characterized cysteine protease from papaya latex, is known to hydrolyze Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA). sigmaaldrich.com This has made L-BAPNA a useful chromogenic substrate for determining papain activity in various experimental setups. The catalytic mechanism involves the nucleophilic attack of the cysteine thiol in the active site on the carbonyl carbon of the substrate's scissile amide bond. wikipedia.org
Related Cysteine Proteases:
Other plant-derived cysteine proteases, such as ficin (B600402) and bromelain, also exhibit activity towards arginine-p-nitroanilide substrates. nih.gov The broader family of cysteine proteases, including mammalian cathepsins, often show a preference for arginine at the P1 position. For example, L-Arginine p-nitroanilide dihydrochloride (B599025) is a known chromogenic substrate for cathepsin H. medchemexpress.com A comprehensive study using a combinatorial peptide library to profile the substrate specificities of various papain-like cysteine proteases, including human cathepsins L, V, K, S, F, and B, confirmed a general preference for basic residues like arginine at the P1 position, although distinct specificities at other positions (P2, P3, P4) differentiate the individual enzymes. cuny.edu
Reactivity with Other Arginine-Specific Amidases and Peptidases
Beyond the major classes of serine and cysteine proteases, a variety of other enzymes specifically recognize and cleave arginine-containing substrates, including L-Arginine 4-nitroanilide.
Thrombin and Plasmin:
Thrombin and plasmin are crucial serine proteases involved in the blood coagulation cascade and fibrinolysis, respectively. Both enzymes exhibit a high degree of specificity for arginine at the P1 position. Consequently, various arginine-p-nitroanilide derivatives have been developed and utilized as chromogenic substrates for assaying their activity. For instance, N-tosylglycyl-L-prolyl-L-arginine 4-nitroanilide acetate (B1210297) (Chromozym-TH) is a commonly used substrate for thrombin. nih.gov Similarly, plasmin activity can be measured using arginine-p-nitroanilide substrates, although some substrates are designed to be more specific for plasmin over other related proteases like urokinase. nih.gov
Tryptase:
Tryptase is a serine protease stored in the secretory granules of mast cells and is released during allergic and inflammatory responses. It has a trypsin-like specificity, preferring arginine and lysine at the P1 position. Assays for tryptase activity have been developed using Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) and N-α-Acetylglycyl-L-lysine methyl ester acetate. sigmaaldrich.comresearchgate.net
Arginine Aminopeptidase (B13392206):
Arginine aminopeptidases are exopeptidases that specifically cleave arginine residues from the N-terminus of peptides. Studies on arginine aminopeptidase from various sources, including Lactobacillus sakei and Escherichia coli, have demonstrated their ability to hydrolyze L-arginine-p-nitroanilide. nih.govmdpi.compsu.edu For an arginine aminopeptidase from Pediococcus acidilactici, the K_m and V_max values for the hydrolysis of Arg-pNA were determined to be 0.61 mmol/L and 11.45 mmol/L/min, respectively. researchgate.net Another study on leukotriene-A4 hydrolase, which exhibits arginine aminopeptidase activity, reported that it efficiently hydrolyzes L-arginine p-nitroanilide. nih.gov
| Enzyme | Substrate | K_m | V_max |
| Pediococcus acidilactici Arginine Aminopeptidase | Arg-pNA | 0.61 mmol/L | 11.45 mmol/L/min |
This table shows the kinetic parameters for an arginine aminopeptidase from Pediococcus acidilactici with L-Arginine p-nitroanilide as the substrate.
Studies on Nitric Oxide Synthase Activity and L-Arginine Metabolism Using Related Probes
L-arginine is the physiological substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. creative-peptides.com The metabolism of L-arginine is a central pathway in cellular biochemistry. acs.orgresearchgate.net
While L-Arginine 4-nitroanilide dihydrobromide is structurally related to the natural substrate of NOS, its primary application is in the study of proteolytic enzymes rather than as a direct probe for NOS activity. Some commercial suppliers suggest its use in assays for nitric oxide synthase activity, likely based on the principle that its hydrolysis could be linked to an NO-producing pathway or used in coupled assays. chemimpex.com However, detailed research studies explicitly demonstrating its utility as a direct chromogenic substrate for NOS are not prevalent in the reviewed scientific literature.
The investigation of L-arginine metabolism and NOS activity often employs a range of other molecular probes. These include fluorescent biosensors specifically engineered to detect changes in arginine concentrations in real-time within living cells. nih.gov Furthermore, various L-arginine analogs are used as inhibitors of NOS to study the functional roles of nitric oxide in different biological contexts. pharmacopoeia.ru The study of L-arginine metabolism also involves monitoring the downstream products of its various metabolic pathways, such as citrulline, ornithine, and polyamines. acs.org
Advanced Methodological Approaches Employing L Arginine 4 Nitroanilide Dihydrobromide
Integration into High-Throughput Screening (HTS) Platforms for Enzyme Activity
L-Arginine 4-nitroanilide dihydrobromide is well-suited for high-throughput screening (HTS) campaigns aimed at discovering and characterizing enzyme inhibitors or identifying novel enzymatic activities. The assay's principle is straightforward: the hydrolysis of the amide bond in L-Arginine 4-nitroanilide by a protease releases p-nitroaniline, a yellow chromophore that can be detected spectrophotometrically. wordpress.com This colorimetric readout is readily adaptable to the microplate formats used in HTS, allowing for the simultaneous analysis of thousands of compounds.
The integration of L-Arginine 4-nitroanilide into HTS platforms involves several key considerations. Assay optimization is critical and includes determining the optimal substrate and enzyme concentrations, pH, and temperature to ensure a robust and reproducible signal. For instance, in screening for nitric oxide synthase (NOS) inhibitors, L-arginine, the natural substrate, is used, and the reaction is monitored by the change in fluorescence of a cofactor, a principle that can be adapted for chromogenic assays with L-Arginine 4-nitroanilide. gbiosciences.com The concentration of L-Arginine 4-nitroanilide is typically kept at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.
HTS assays using L-Arginine 4-nitroanilide have been successfully employed to screen for inhibitors of various proteases, including trypsin and other serine proteases. These screens are crucial in drug discovery for identifying lead compounds that can modulate the activity of proteases implicated in disease.
Utilization in Immobilized Enzyme Systems and Biocatalysis Research
The immobilization of enzymes onto solid supports offers numerous advantages in biocatalysis, including enhanced stability, reusability, and ease of separation from the reaction mixture. dcu.ie L-Arginine 4-nitroanilide and its derivatives are frequently used to characterize the activity and kinetics of these immobilized enzymes.
A common application involves packing an immobilized enzyme into a reactor column and continuously feeding a solution of the chromogenic substrate. The amount of p-nitroaniline released in the effluent can be monitored in real-time, providing a direct measure of the immobilized enzyme's activity and stability over time. For example, studies with immobilized trypsin have utilized the related substrate N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) to determine key kinetic parameters. In one such study, immobilized trypsin exhibited a hydrolytic activity of 55.6% compared to the free enzyme, with an apparent Michaelis-Menten constant (Km) of 0.12 mM. researchgate.net This type of analysis is crucial for optimizing industrial biocatalytic processes.
The use of L-Arginine 4-nitroanilide in these systems allows researchers to investigate the effects of immobilization on the enzyme's catalytic efficiency and to screen for optimal immobilization conditions and support materials. nih.gov
Development of Enhanced Sensitivity Assays for Trace Enzyme Detection
While direct spectrophotometric measurement of p-nitroaniline is convenient, there is a growing need for assays with higher sensitivity to detect trace amounts of enzymatic activity in complex biological samples. L-Arginine 4-nitroanilide can be incorporated into more sophisticated detection systems to amplify the signal and lower the limit of detection.
One such approach involves coupling the release of p-nitroaniline to a secondary enzymatic reaction that generates a fluorescent or chemiluminescent signal. Another innovative method utilizes conjugated polyelectrolytes (CPEs) to amplify the fluorescent signal. In this system, the p-nitroanilide moiety of the substrate quenches the fluorescence of the CPE. Upon enzymatic cleavage and release of p-nitroaniline, the quenching is relieved, resulting in a significant "turn-on" fluorescence signal. nih.gov This method has been shown to detect nanomolar concentrations of proteases.
Furthermore, diazotization of the released p-nitroaniline followed by coupling to a naphthyl-containing compound can produce a more intensely colored azo dye, enhancing the sensitivity of detection, particularly in gel-based assays. wordpress.com These enhanced sensitivity assays are invaluable for diagnostic applications where early detection of disease biomarkers, such as proteases, is critical.
Comparative Analysis with Alternative Chromogenic and Fluorogenic Substrates
The selection of a substrate for a particular enzyme assay depends on factors such as specificity, sensitivity, and the nature of the detection method. L-Arginine 4-nitroanilide is one of many chromogenic and fluorogenic substrates available for protease assays.
Chromogenic Substrates: A common alternative is Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA). nih.gov While both are substrates for trypsin-like proteases, their kinetic parameters can differ. For instance, studies have shown that for trypsin, the Km and Vmax values can vary significantly between different p-nitroanilide derivatives. nih.govnih.gov The choice between these substrates often depends on the specific enzyme being studied and the desired assay conditions.
Fluorogenic Substrates: Fluorogenic substrates generally offer higher sensitivity than their chromogenic counterparts. These substrates typically consist of a peptide sequence recognized by the protease, linked to a fluorophore that is quenched. Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence. Examples include substrates labeled with 7-amino-4-methylcoumarin (B1665955) (AMC) or fluorescein (B123965) isothiocyanate (FITC). nih.govsigmaaldrich.com While fluorogenic assays are more sensitive, they can be more susceptible to interference from fluorescent compounds in the sample and may require more specialized instrumentation.
The following table presents a comparative overview of kinetic parameters for trypsin with various substrates, illustrating the differences in enzyme affinity and turnover rate.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |
| N-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | Trypsin | 1.20 | 1.05 | wordpress.com |
| N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Immobilized Trypsin | 0.12 | 0.079 | researchgate.net |
| Octanoyl-Arg-pNA | Trypsin | - | - | nih.gov |
| N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide | Trypsin | - | - | nih.gov |
| FITC-Casein | Trypsin | - | - | sigmaaldrich.com |
Note: Direct comparison of Vmax values can be challenging due to different reporting units in various studies. The data indicates that Octanoyl-Arg-pNA is hydrolyzed four times more rapidly by trypsin than Benzoyl-Arg-pNA, and N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is cleaved even more readily. nih.govnih.gov
Ultimately, the choice between L-Arginine 4-nitroanilide and alternative substrates involves a trade-off between sensitivity, cost, and the specific requirements of the assay. The robust and straightforward nature of the colorimetric assay with L-Arginine 4-nitroanilide ensures its continued relevance in a wide range of research applications.
Future Perspectives in L Arginine 4 Nitroanilide Dihydrobromide Research
Expansion into Novel Enzyme Discovery and Characterization
The unique structure of L-Arginine 4-nitroanilide dihydrobromide makes it an ideal probe for discovering and characterizing novel proteases that exhibit specificity for arginine residues. chemimpex.com Future research will likely leverage this compound in high-throughput screening (HTS) campaigns to identify new enzymes from diverse biological sources, such as uncharacterized microbial genomes or complex environmental samples.
The principle of these assays relies on the enzymatic hydrolysis of the amide bond between L-arginine and 4-nitroaniline (B120555), releasing the chromophore which can be detected spectrophotometrically. sigmaaldrich.com This straightforward and robust detection method is highly amenable to automation and miniaturization, making it suitable for screening large compound libraries or biological extracts. By modifying the assay conditions, researchers can also characterize the substrate specificity and kinetic parameters of newly discovered enzymes. For instance, studies have successfully used similar p-nitroanilide substrates to determine the Michaelis-Menten constants (Km) for various proteases, providing critical insights into their catalytic efficiency and substrate preference. nih.gov The ongoing search for enzymes with novel properties for industrial or therapeutic applications will continue to drive the use of this compound as a primary screening tool.
Potential for Development of Advanced Analytical Techniques
While traditional spectrophotometric assays using this compound are effective, there is considerable potential for its integration into more advanced analytical platforms. Future developments may focus on enhancing sensitivity, selectivity, and throughput beyond the capabilities of standard colorimetric methods. For example, coupling the enzymatic reaction with techniques like mass spectrometry could enable label-free, highly sensitive detection of enzyme activity. nih.gov A recent study on arginase-1, an enzyme that metabolizes L-arginine, showcased a high-throughput assay using mass spectrometry, demonstrating the feasibility of such advanced approaches for related enzyme systems. nih.gov
Furthermore, the development of biosensors incorporating this compound as the recognition element is a promising avenue. These sensors could be designed for real-time monitoring of protease activity in complex biological samples, offering significant advantages over endpoint assays. The substrate could be immobilized on various surfaces, and the enzymatic release of p-nitroaniline could be detected electrochemically or optically, providing a continuous readout of enzyme kinetics. Such technologies could find applications in diagnostics, drug discovery, and fundamental research.
Role in Fundamental Understanding of Proteolytic Pathways
Proteolytic pathways, involving cascades of enzymes that activate or deactivate proteins through specific cleavage events, are fundamental to cellular regulation, signaling, and homeostasis. The nitric oxide (NO) pathway, which begins with the enzymatic conversion of L-arginine, is a critical signaling system in mammals, regulating metabolism and blood flow. nih.gov this compound and its analogs are invaluable tools for dissecting these complex pathways.
By serving as a specific substrate for key proteases within a cascade, this compound allows researchers to measure the activity of individual enzymes and understand how they are regulated. sigmaaldrich.com For example, it can be used to study the activity of trypsin-like proteases that are often involved in the activation of other zymogens in a pathway. sigmaaldrich.com Future research will likely employ this compound in systems biology approaches to map the intricate network of interactions within proteolytic pathways. By combining kinetic assays with genetic and proteomic techniques, scientists can build comprehensive models of how these pathways function in health and disease. This fundamental knowledge is crucial for identifying new therapeutic targets for a wide range of conditions, from cardiovascular diseases to cancer. chemimpex.comchemimpex.com
Q & A
Basic Research Questions
Q. How is L-Arginine 4-nitroanilide dihydrobromide synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling L-arginine to 4-nitroaniline via amide bond formation. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for activation under anhydrous conditions . Purification is achieved through recrystallization or column chromatography. Characterization includes:
- Melting Point Analysis : Confirms purity (e.g., target compound analogs show melting points ~195–196°C) .
- Spectroscopy : NMR for structural confirmation, UV-Vis for nitroanilide absorbance (~405 nm).
- HPLC : Validates purity (>95%) .
Q. What are the standard protocols for using this compound in enzyme activity assays?
- Methodological Answer :
Substrate Preparation : Dissolve in DMSO or buffer (e.g., Tris-HCl, pH 8.0) at 1–5 mM .
Assay Conditions : Incubate with target enzyme (e.g., trypsin-like proteases) at 37°C.
Detection : Monitor 4-nitroaniline release at 405 nm (extinction coefficient: ~9,600 M⁻¹cm⁻¹) .
Controls : Include substrate-only and enzyme-free blanks to account for non-enzymatic hydrolysis.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust .
- Storage : Keep in a dry, cool environment; moisture may hydrolyze the nitroanilide group .
- Disposal : Follow hazardous waste protocols for nitroaromatic compounds .
Advanced Research Questions
Q. How to optimize reaction conditions for novel proteases using this compound?
- Methodological Answer :
- pH Screening : Test buffers (pH 6–10) to identify optimal enzymatic activity .
- Temperature Gradients : Assess activity at 25–45°C to balance enzyme stability and reaction rate.
- Inhibitor Studies : Add protease inhibitors (e.g., PMSF) to confirm specificity.
- Kinetic Parameters : Calculate and using Lineweaver-Burk plots .
Q. How to resolve discrepancies in enzymatic activity data across studies using this substrate?
- Methodological Answer :
- Source Variability : Compare enzyme purity (e.g., SDS-PAGE) and substrate lot consistency .
- Assay Standardization : Validate buffer ionic strength (e.g., 50–150 mM NaCl) and incubation times .
- Data Interpretation : Engage peer review or user feedback to identify overlooked variables (e.g., light exposure degrading nitroaniline) .
Q. What strategies enhance substrate specificity of this compound for targeted enzymes?
- Methodological Answer :
- Structural Modifications : Introduce methyl or benzoyl groups to the arginine side chain to block non-target proteases .
- Fluorogenic Analogs : Replace nitroanilide with coumarin derivatives for higher sensitivity in low-activity assays .
- Molecular Docking : Use computational models to predict binding interactions with enzyme active sites .
Q. How to troubleshoot low signal-to-noise ratios in kinetic assays with this substrate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
